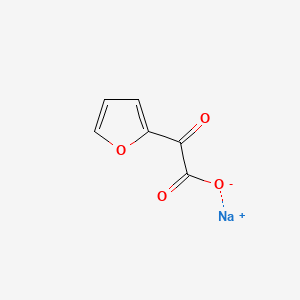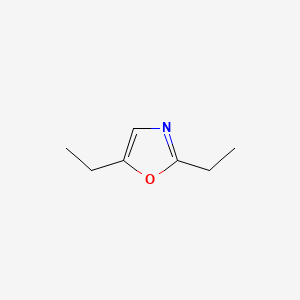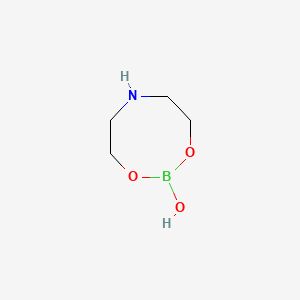
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído es un compuesto orgánico con la fórmula molecular C11H18O y un peso molecular de 166,26 g/mol Es un compuesto bicíclico, lo que significa que contiene dos anillos fusionados, y presenta un grupo funcional aldehído
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído típicamente involucra la reacción de 3,3-dimetilbiciclo(2.2.1)hept-2-eno con un precursor de aldehído apropiado bajo condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
Los métodos de producción industrial para (3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído pueden involucrar reactores químicos a gran escala y procesos de flujo continuo para maximizar la eficiencia y la producción. El uso de técnicas avanzadas de purificación, como la destilación y la cromatografía, garantiza que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
(3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo aldehído es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el borohidruro de sodio (NaBH4) para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y el uso de solventes para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen:
Oxidación: Ácido (3,3-Dimetilbiciclo(2.2.1)hept-2-il)carboxílico.
Reducción: (3,3-Dimetilbiciclo(2.2.1)hept-2-il)metanol.
Sustitución: Varios derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído involucra su interacción con objetivos moleculares y vías específicas. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, alterando potencialmente su función. Esta interacción puede conducir a varios efectos biológicos, dependiendo de los objetivos y vías específicos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
(3,3-Dimetilbiciclo(2.2.1)heptano-2-acetaldehído: Un compuesto estrechamente relacionado con características estructurales similares.
Biciclo(2.2.1)heptano-2-acetaldehído: Carece de la sustitución dimetil, lo que resulta en diferentes propiedades químicas.
Singularidad
(3,3-Dimetilbiciclo(2.2.1)hept-2-il)acetaldehído es único debido a su patrón de sustitución específico y la presencia del grupo funcional aldehído
Propiedades
Número CAS |
39850-66-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h6,8-10H,3-5,7H2,1-2H3 |
Clave InChI |
ZIIKSEQIKREAGR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


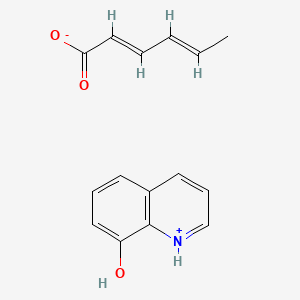
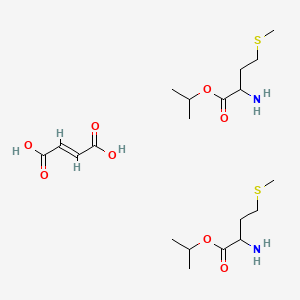
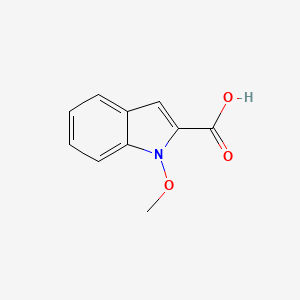


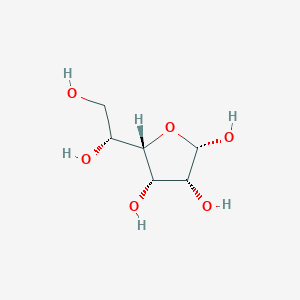
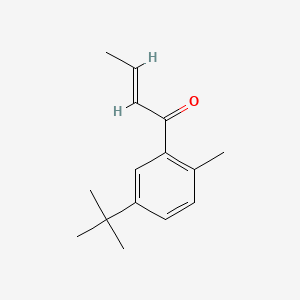
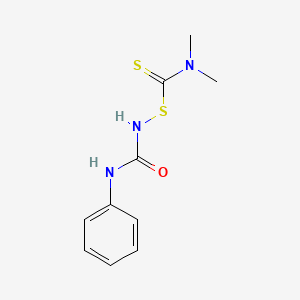
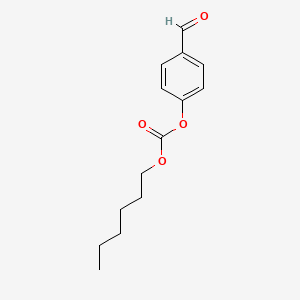
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)

